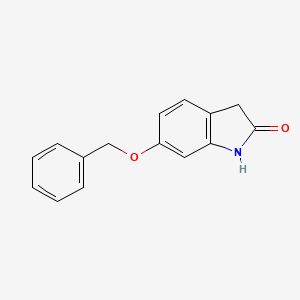

6-Benzyloxy-1,3-dihydro-indol-2-one

Description

BenchChem offers high-quality 6-Benzyloxy-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-8-12-6-7-13(9-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWXDZCHYCAVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593777 | |

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458526-08-4 | |

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Benzyloxy-1,3-dihydro-indol-2-one from 2-Methyl-3-nitrophenol

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 6-Benzyloxy-1,3-dihydro-indol-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-methyl-3-nitrophenol. This document details a preferred two-stage synthetic strategy, beginning with the well-established Leimgruber-Batcho indole synthesis to construct the core indole structure, followed by a regioselective oxidation to yield the target oxindole. Each step is accompanied by detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters. An alternative, more linear synthetic approach is also discussed, highlighting its potential challenges. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering them a practical and scientifically grounded pathway to this important molecule.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 6-Benzyloxy-1,3-dihydro-indol-2-one (the target oxindole) from 2-methyl-3-nitrophenol can be envisioned through two primary retrosynthetic pathways.

Preferred Synthetic Strategy: Leimgruber-Batcho Synthesis Followed by Oxidation

Our primary and recommended strategy leverages the efficiency and high yields of the Leimgruber-Batcho indole synthesis to first construct the corresponding 6-benzyloxyindole. This intermediate is then subjected to a controlled oxidation to afford the desired oxindole. This approach is favored due to its reliability and the wealth of literature precedent for each transformation.

Caption: Retrosynthetic analysis of the preferred synthetic route.

Alternative Synthetic Strategy: Linear Approach

An alternative, more linear approach involves the sequential modification of the functional groups on the starting benzene ring, culminating in a final cyclization step. While conceptually straightforward, this route presents significant challenges, particularly in the oxidation of the methyl group and the subsequent cyclization of the resulting aminophenylacetic acid derivative.

Caption: Retrosynthetic analysis of the alternative synthetic route.

Preferred Synthetic Route: Experimental Protocols and Mechanistic Discussion

This section details the step-by-step methodology for the preferred synthesis of 6-Benzyloxy-1,3-dihydro-indol-2-one.

Caption: Workflow for the preferred synthetic route.

Step 1: Benzylation of 2-Methyl-3-nitrophenol

Objective: To protect the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent unwanted side reactions in subsequent steps.

Protocol:

-

To a stirred mixture of 2-methyl-3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.0 eq), and benzyl chloride (1.1 eq) is added anhydrous dimethylformamide (DMF).

-

The reaction mixture is heated to 90 °C for 3 hours.

-

After cooling, the majority of the DMF is removed under reduced pressure.

-

The residue is partitioned between 1 N sodium hydroxide and diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(benzyloxy)-2-methyl-3-nitrobenzene.[1]

Discussion: This is a standard Williamson ether synthesis.[1] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide, formed in situ by the reaction of the phenol with potassium carbonate, and benzyl chloride. The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be removed by catalytic hydrogenation.

| Reagent | Molar Eq. | Purity | Supplier |

| 2-Methyl-3-nitrophenol | 1.0 | >98% | Commercial |

| Benzyl Chloride | 1.1 | >99% | Commercial |

| Potassium Carbonate | 1.0 | Anhydrous | Commercial |

| Dimethylformamide | - | Anhydrous | Commercial |

Step 2: Enamine Formation

Objective: To form the enamine intermediate, which is the key precursor for the reductive cyclization in the Leimgruber-Batcho synthesis.

Protocol:

-

To a solution of 1-(benzyloxy)-2-methyl-3-nitrobenzene (1.0 eq) in DMF is added N,N-dimethylformamide dimethyl acetal (1.17 eq) and pyrrolidine (1.17 eq).

-

The solution is heated at reflux (approximately 110 °C) for 3 hours under a nitrogen atmosphere.

-

The volatile components are removed under reduced pressure, and the resulting residue is recrystallized from methanol to afford (E)-1-(2-(6-(benzyloxy)-2-nitrophenyl)vinyl)pyrrolidine.[1]

Discussion: The methyl group of the nitrotoluene is sufficiently acidic to react with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form the highly conjugated enamine. This reaction transforms the methyl group into a functionality primed for cyclization.[1]

Step 3: Reductive Cyclization to 6-Benzyloxyindole

Objective: To simultaneously reduce the nitro group and effect cyclization to form the indole ring.

Protocol:

-

To a stirred solution of the enamine from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol at 30 °C under a nitrogen atmosphere is added Raney nickel (a catalytic amount).

-

85% Hydrazine hydrate (1.5 eq) is added portion-wise. A vigorous evolution of gas is typically observed.

-

The reaction temperature is maintained between 45 and 50 °C. Additional portions of hydrazine hydrate may be required to drive the reaction to completion.

-

After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated. The crude product is then purified by chromatography to yield 6-benzyloxyindole.[1]

Discussion: This step is the cornerstone of the Leimgruber-Batcho synthesis. The nitro group is reduced to an amine by the action of hydrazine hydrate in the presence of Raney nickel. The resulting amine then undergoes intramolecular cyclization with the enamine moiety, followed by elimination of pyrrolidine, to form the aromatic indole ring.[1]

Step 4: Oxidation of 6-Benzyloxyindole to 6-Benzyloxy-1,3-dihydro-indol-2-one

Objective: To regioselectively oxidize the C2 position of the indole ring to a carbonyl group, yielding the target oxindole.

Protocol:

-

To a solution of 6-benzyloxyindole (1.0 eq) in a suitable solvent (e.g., a mixture of tert-butanol and water) is added N-Bromosuccinimide (NBS) (1.1 eq) at room temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then quenched with a solution of sodium thiosulfate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford 6-benzyloxy-1,3-dihydro-indol-2-one.

Discussion: The oxidation of indoles to oxindoles can be achieved with various reagents. N-Bromosuccinimide in an aqueous medium is a common and effective method.[2][3] The proposed mechanism involves the initial bromination of the electron-rich indole at the 3-position, followed by the attack of water and subsequent rearrangement to the more stable oxindole core. Other oxidizing agents such as dimethyldioxirane (DMD) or systems involving halide catalysis with Oxone can also be employed.[3][4][5][6]

Alternative Synthetic Route: Discussion and Potential Challenges

The linear approach, while appearing more direct, presents several significant hurdles that make it a less desirable synthetic strategy.

-

Oxidation of the Methyl Group: The oxidation of the methyl group of 1-(benzyloxy)-2-methyl-3-nitrobenzene to a carboxylic acid requires harsh conditions, typically using strong oxidizing agents like potassium permanganate or nitric acid under high pressure and temperature.[5] These conditions pose a risk of cleaving the benzyl ether protecting group or causing other unwanted side reactions.

-

Chemoselective Nitro Reduction: The reduction of the nitro group in the presence of a carboxylic acid can be challenging. While methods exist for the chemoselective reduction of nitro groups, the choice of reagents must be carefully considered to avoid reduction of the carboxylic acid.[7][8]

-

Cyclization to the Oxindole: The final intramolecular cyclization of the 2-aminophenylacetic acid derivative to form the oxindole can be problematic. This step often requires specific activating agents and can be low-yielding, especially with substituted starting materials.

While this route is theoretically feasible, the challenges associated with each step make the Leimgruber-Batcho approach a more practical and efficient choice for the synthesis of 6-benzyloxy-1,3-dihydro-indol-2-one.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 6-benzyloxy-1,3-dihydro-indol-2-one from 2-methyl-3-nitrophenol. The preferred strategy, employing the Leimgruber-Batcho indole synthesis followed by a regioselective oxidation, offers a high-yielding and robust pathway to the target molecule. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

-

Batcho, A. D.; Leimgruber, W. Org. Synth.1985 , 63, 214. [Link]

-

Moran, W. J.; MacRory, K. L.; Rodríguez, A. RSC Adv.2012 , 2, 8793-8795. [Link]

-

de Oliveira, K. T.; et al. The oxidation of indole derivatives using dimethyl dioxirane. Blucher Chemistry Proceedings2015 , 3(1), 45-46. [Link]

-

Xu, J.; et al. Green oxidation of indoles using halide catalysis. Nat. Commun.2019 , 10, 4533. [Link]

-

Hinman, R. L.; Bauman, C. P. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. J. Org. Chem.1964 , 29(5), 1206–1215. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

- Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.

-

Adam, W.; et al. Dimethyldioxirane oxidation of indole derivatives. Formation of novel indole-2,3-epoxides and a versatile synthetic route to indolinones and indolines. J. Am. Chem. Soc.1992 , 114(23), 9006–9014. [Link]

-

Shelar, S. V.; Argade, N. P. Regioselective oxidation of indoles to 2-oxindoles. Org. Biomol. Chem.2014 , 12, 8195-8199. [Link]

-

4-benzyloxyindole. Organic Syntheses. [Link]

-

6-Benzyloxyindole. Chem-Impex. [Link]

-

Batcho, A. D.; Leimgruber, W. 4-Benzyloxyindole. Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 63, p.214 (1985). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Dimethyldioxirane Oxidation of N-Substituted-2-methylindoles to Indoxyls and Bisindoxyls / HETEROCYCLES, 2013 [sci-hub.box]

Starting materials for 6-Benzyloxy-1,3-dihydro-indol-2-one synthesis

An In-Depth Technical Guide to the Starting Materials for 6-Benzyloxy-1,3-dihydro-indol-2-one Synthesis

Introduction: The Strategic Importance of 6-Benzyloxyoxindole

6-Benzyloxy-1,3-dihydro-indol-2-one, commonly known as 6-benzyloxyoxindole, is a pivotal intermediate in medicinal chemistry and drug development. Its structure represents a protected form of the biologically significant 6-hydroxyoxindole scaffold. The oxindole core is a "privileged" structure, frequently found in natural products and synthetic compounds with a wide array of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[1][2] The benzyloxy group at the 6-position serves as a robust protecting group for the phenol, allowing for extensive chemical modifications at other positions of the oxindole ring. The benzyl group can be selectively removed under standard hydrogenolysis conditions in the final stages of a synthetic sequence to unmask the reactive phenol, which is often crucial for the compound's pharmacological activity.

This guide provides a comprehensive analysis of the primary synthetic routes to 6-benzyloxyoxindole, focusing on the strategic selection of starting materials. We will explore the causality behind different synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block. Each strategy is presented with a detailed workflow, a discussion of its relative merits, and a step-by-step protocol grounded in established chemical literature.

Strategy 1: Cyclization of Substituted Anilines

One of the most direct and classical approaches to the oxindole core involves the construction of the five-membered lactam ring from a pre-functionalized aniline derivative. This strategy hinges on an intramolecular Friedel-Crafts-type cyclization of an N-acyl aniline intermediate.

Core Starting Material: 4-Benzyloxyaniline

Rationale: The primary advantage of starting with 4-benzyloxyaniline is that the key benzyloxy moiety is already installed in the correct position on the aromatic ring. This precursor is commercially available or can be readily synthesized. The synthetic challenge is then reduced to forming the C2-C3 bond and closing the lactam ring.

Synthetic Workflow: The most common pathway involves a two-step sequence:

-

Acylation: Reaction of 4-benzyloxyaniline with an acetylating agent bearing a leaving group, typically chloroacetyl chloride, to form the intermediate 2-chloro-N-(4-(benzyloxy)phenyl)acetamide.

-

Intramolecular Cyclization: Subjecting the chloroacetamide intermediate to Lewis acid catalysis (e.g., aluminum chloride) to effect an intramolecular Friedel-Crafts alkylation, which forms the C-C bond and closes the ring to yield the target oxindole.

This general approach is a variation of the Stolle synthesis and is widely cited for the preparation of substituted oxindoles.[3]

Diagram: Aniline Cyclization Pathway

Caption: Workflow for oxindole synthesis starting from 4-benzyloxyaniline.

Experimental Protocol: Synthesis via Friedel-Crafts Cyclization

Step 1: Synthesis of 2-chloro-N-(4-(benzyloxy)phenyl)acetamide

-

Dissolve 4-benzyloxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).

-

Cool the solution to 0 °C using an ice bath.

-

Add a mild base, such as pyridine or triethylamine (1.2 eq), to the solution.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting aniline.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Intramolecular Cyclization to 6-Benzyloxy-1,3-dihydro-indol-2-one

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq), add a high-boiling inert solvent such as carbon disulfide or 1,2-dichloroethane.

-

Slowly add the 2-chloro-N-(4-(benzyloxy)phenyl)acetamide (1.0 eq) portion-wise, controlling the initial exotherm.

-

Heat the reaction mixture to reflux (typically 50-80 °C depending on the solvent) for 4-8 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

-

The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude solid by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure 6-benzyloxy-1,3-dihydro-indol-2-one.

Causality and Insights:

-

Lewis Acid Choice: Aluminum chloride is a powerful Lewis acid required to activate the aromatic ring for the Friedel-Crafts reaction. The quantity is crucial; excess is needed to complex with the carbonyl oxygen atoms in addition to catalyzing the reaction.

-

Regioselectivity: The cyclization occurs ortho to the activating amino group. Since the para position is blocked by the benzyloxy group, the reaction proceeds with high regioselectivity to form the desired 6-substituted oxindole. A potential regioisomeric byproduct (4-benzyloxyoxindole) is generally not observed in significant quantities due to steric hindrance.[3]

Strategy 2: Reductive Cyclization of Nitrophenyl Derivatives

Core Starting Material: 4-Benzyloxy-2-nitrophenylacetic acid

Rationale: This starting material contains all the necessary carbon and nitrogen atoms in the correct oxidation states and positions. The nitro group serves as a masked amine, and the acetic acid side chain provides the atoms for the C2 and C3 positions of the oxindole ring. The key transformation is a reductive cyclization.

Synthetic Workflow:

-

Precursor Synthesis: The starting material, 4-benzyloxy-2-nitrophenylacetic acid, is typically prepared from a simpler precursor like 4-chloro-2-nitrophenylacetic acid. This involves a nucleophilic aromatic substitution (SₙAr) reaction with benzyl alcohol in the presence of a base.

-

Reductive Cyclization: The nitro group is reduced to an amine. In the acidic or neutral conditions of the reduction, the newly formed aniline nitrogen attacks the proximal carboxylic acid group, leading to cyclization and dehydration to form the lactam ring. Common reducing agents include iron powder in acetic acid, zinc dust in acid, or catalytic hydrogenation.

This method is robust and widely employed for synthesizing various substituted oxindoles.[3]

Diagram: Reductive Cyclization Pathway

Caption: Workflow illustrating the synthesis via a nitrophenylacetic acid intermediate.

Experimental Protocol: Synthesis via Reductive Cyclization

Step 1: Synthesis of 4-Benzyloxy-2-nitrophenylacetic acid

-

Combine 4-chloro-2-nitrophenylacetic acid (1.0 eq), benzyl alcohol (1.5 eq), and a base such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and acidify with dilute HCl.

-

The product will precipitate. Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent system if necessary.

Step 2: Reductive Cyclization

-

Suspend 4-benzyloxy-2-nitrophenylacetic acid (1.0 eq) in a mixture of glacial acetic acid and a co-solvent like ethanol.

-

Heat the suspension to approximately 70-80 °C.

-

Add iron powder (Fe, 4-5 eq) portion-wise to the stirred mixture. The reaction is exothermic.

-

Maintain the temperature and stir vigorously for 2-3 hours after the addition is complete.

-

Filter the hot reaction mixture through a pad of Celite to remove iron salts and unreacted iron.

-

Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water.

-

Wash the organic layer, dry it over Na₂SO₄, and concentrate to give the crude product.

-

Purify by column chromatography or recrystallization to obtain 6-benzyloxy-1,3-dihydro-indol-2-one.

Causality and Insights:

-

Choice of Reducing Agent: Iron in acetic acid is a classic, inexpensive, and effective choice for this transformation. Catalytic hydrogenation (e.g., H₂, Pd/C) is a cleaner alternative but requires careful control of conditions. Overly harsh hydrogenation conditions (high pressure or prolonged reaction time) can lead to the debenzylation of the desired product, reducing the overall yield.

-

One-Pot Nature: The reduction of the nitro group and the subsequent cyclization occur in a single operational step, making this a highly efficient process.

Strategy 3: Reduction of Isatin Precursors

A third major pathway involves the synthesis of a 6-benzyloxyisatin (indole-2,3-dione) intermediate, which is then selectively reduced at the C3 position to yield the oxindole.

Core Starting Material: 6-Benzyloxyisatin

Rationale: This approach offers modularity. Isatins can be synthesized through various named reactions (e.g., Sandmeyer, Stolle), and a library of substituted isatins can serve as common precursors to a range of oxindoles. The challenge lies in the selective reduction of the C3-ketone without affecting the C2-amide carbonyl.

Synthetic Workflow:

-

Isatin Synthesis: 6-Benzyloxyisatin is prepared from 4-benzyloxyaniline. A common method is the Sandmeyer isatin synthesis, which involves reacting the aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

-

Selective Reduction: The 6-benzyloxyisatin is then reduced. The Wolff-Kishner reduction (using hydrazine hydrate and a strong base) is a classic method for converting a ketone to a methylene group and is effective for this transformation.

Diagram: Isatin Reduction Pathway

Caption: Synthesis of 6-benzyloxyoxindole via an isatin intermediate.

Experimental Protocol: Synthesis via Isatin Reduction

Step 1: Synthesis of 6-Benzyloxyisatin (Sandmeyer Method)

-

Dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in water.

-

Add a solution of 4-benzyloxyaniline (1.0 eq) in dilute HCl.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) in water.

-

Heat the mixture to reflux for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate upon cooling. Filter and dry the solid.

-

Add the dried intermediate portion-wise to concentrated sulfuric acid pre-heated to 60-70 °C.

-

After the addition, heat the mixture to 80 °C for 10-15 minutes, then cool and pour onto crushed ice.

-

The 6-benzyloxyisatin will precipitate. Filter the solid, wash with water until the filtrate is neutral, and dry.

Step 2: Wolff-Kishner Reduction

-

In a flask equipped with a reflux condenser, combine 6-benzyloxyisatin (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (3-5 eq), and potassium hydroxide (KOH, 3-5 eq).

-

Heat the mixture to 120-140 °C for 2 hours. Water and excess hydrazine will distill off.

-

Increase the temperature to 190-200 °C and maintain for 3-4 hours to allow for the decomposition of the hydrazone intermediate and evolution of nitrogen gas.

-

Cool the reaction mixture, dilute with water, and acidify with HCl.

-

The product will precipitate. Filter the solid, wash with water, and dry.

-

Purify by recrystallization from ethanol to yield 6-benzyloxy-1,3-dihydro-indol-2-one.

Causality and Insights:

-

Reduction Selectivity: The Wolff-Kishner reduction is highly effective for this transformation because it specifically targets the ketone carbonyl (C3) while leaving the less reactive amide carbonyl (C2) intact under the basic conditions.

-

Reaction Conditions: The high temperatures required for the Wolff-Kishner reduction necessitate the use of a high-boiling solvent like diethylene glycol. The strong basic conditions are essential for the final elimination step.

Comparative Summary of Synthetic Strategies

| Strategy | Core Starting Material | Key Reactions | Advantages | Disadvantages/Challenges |

| Aniline Cyclization | 4-Benzyloxyaniline | Acylation, Intramolecular Friedel-Crafts | Direct, high regioselectivity, utilizes common starting material. | Requires stoichiometric amounts of a strong Lewis acid (AlCl₃), which can be harsh and generate significant waste. |

| Reductive Cyclization | 4-Benzyloxy-2-nitrophenylacetic acid | SₙAr, Reductive Cyclization | Efficient one-pot cyclization, avoids harsh Lewis acids. | Precursor synthesis may add steps; catalytic hydrogenation risks debenzylation if not carefully controlled. |

| Isatin Reduction | 6-Benzyloxyisatin | Isatin Synthesis, Wolff-Kishner Reduction | Modular approach, useful for creating libraries of analogs. | Often involves multiple steps; Wolff-Kishner reduction requires high temperatures and strongly basic conditions. |

Conclusion

The synthesis of 6-benzyloxy-1,3-dihydro-indol-2-one can be effectively achieved through several strategic pathways, each with distinct advantages and considerations. The choice of starting material—be it an aniline, a nitrophenyl derivative, or an isatin—fundamentally dictates the synthetic logic and experimental conditions.

-

The aniline cyclization route is arguably the most direct for this specific target, provided the starting aniline is readily accessible.

-

The reductive cyclization of a nitrophenylacetic acid offers a robust and scalable alternative, particularly when avoiding strong Lewis acids is a priority.

-

The isatin reduction pathway provides significant modularity, making it an excellent choice for analogue synthesis and medicinal chemistry programs where diverse substitutions on the oxindole core are desired.

A thorough understanding of these core strategies empowers researchers to select the most appropriate route based on starting material availability, scalability requirements, and the specific chemical environment of the target molecule.

References

-

Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic and Medicinal Chemistry International Journal. [Link]

-

National Institutes of Health. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. [Link]

- Google Patents. (2002).

-

ResearchGate. (n.d.). 3-Hydroxyoxindole derivatives and their synthesis. [Link]

-

PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]

-

Wei, W., et al. (n.d.). Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. [Link]

-

Wiley Online Library. (n.d.). Carbene‐Catalyzed the Synthesis of 2‐Oxindole from Sulfonates and Isatin Derivatives. [Link]

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. [Link]

-

American Chemical Society. (2021). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. [Link]

-

CHIMIA. (n.d.). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

Physical properties of 6-Benzyloxy-1,3-dihydro-indol-2-one

An In-depth Technical Guide to the Physical Properties of 6-Benzyloxy-1,3-dihydro-indol-2-one

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 6-Benzyloxy-1,3-dihydro-indol-2-one (CAS No. 458526-08-4). As a member of the oxindole family, a scaffold of significant interest in medicinal chemistry and drug development, a thorough understanding of its physical characteristics is paramount for researchers in synthesis, formulation, and analytical development. This document consolidates known structural data, presents expected spectroscopic signatures based on first principles, and provides standardized, field-proven protocols for experimental characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, analysis, and application of this compound.

Introduction: The 2-Oxindole Scaffold and the Role of the 6-Benzyloxy Moiety

The 2-oxindole core is a privileged heterocyclic motif found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. Its rigid, planar structure, combined with a hydrogen bond donor (N-H) and acceptor (C=O), makes it an ideal scaffold for designing targeted therapeutic agents. The introduction of substituents onto the oxindole ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

In the case of 6-Benzyloxy-1,3-dihydro-indol-2-one, the benzyloxy group at the C6 position introduces several key features:

-

Increased Lipophilicity: The benzyl group significantly increases the nonpolar surface area of the molecule, which can influence its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets.

-

Steric Influence: The bulky benzyloxy substituent can direct the conformation of the molecule and influence its binding orientation within a protein's active site.

-

Metabolic Handle: The ether linkage is a potential site for metabolic cleavage (O-dealkylation), which is a critical consideration in drug metabolism and pharmacokinetic studies.

A precise characterization of the molecule's physical properties is the first logical step in any research or development workflow, as it governs everything from reaction work-up and purification to formulation and quality control.

Core Molecular and Physical Properties

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized. The following table consolidates key identifiers and known data, supplemented with theoretical values where necessary.

| Property | Value | Source / Method |

| IUPAC Name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | - |

| CAS Number | 458526-08-4 | [1] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | General for oxindoles |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [1][2] |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted). | [2] |

Expert Insight: The lack of a reported melting point suggests that this compound may not be a widely commercialized bulk chemical, but rather a synthetic intermediate. For a crystalline solid, a sharp melting point is a primary indicator of purity. For amorphous materials, techniques like Differential Scanning Calorimetry (DSC) would be used to identify the glass transition temperature. The predicted solubility is based on the molecule's structure; the large aromatic framework makes it hydrophobic, while the polar amide and ether functionalities will lend solubility in polar aprotic solvents.

Spectroscopic and Structural Profile

The structural identity of 6-Benzyloxy-1,3-dihydro-indol-2-one is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Expected Nuclear Magnetic Resonance (NMR) Signature

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets between δ 7.0-7.5 ppm for the protons on the benzyl ring and distinct signals for the three protons on the oxindole aromatic ring. The substitution pattern will create a specific splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets).

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet around δ 5.0-5.2 ppm.

-

Oxindole Methylene Protons (-CH₂-C=O): A singlet around δ 3.5-3.7 ppm at the C3 position.

-

Amide Proton (-NH-): A broad singlet, typically downfield (> δ 8.0 ppm), whose chemical shift can be highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the δ 175-180 ppm region.

-

Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, including the oxygen-bearing aromatic carbon (C6) which will be further downfield.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Oxindole Methylene Carbon (C3): A signal around δ 35-40 ppm.

-

Expected Infrared (IR) Spectroscopy Signature

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Amide C=O Stretch (Lactam): A very strong, sharp absorption band around 1680-1710 cm⁻¹. This is often the most prominent peak in the spectrum.

-

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Ether Stretch: A distinct band in the 1200-1250 cm⁻¹ (aryl-alkyl ether) region.

Expected Mass Spectrometry (MS) Data

Mass spectrometry provides the exact molecular weight and fragmentation patterns. For 6-Benzyloxy-1,3-dihydro-indol-2-one (C₁₅H₁₃NO₂), the expected monoisotopic mass is approximately 239.09 Da.

-

Molecular Ion Peak [M]⁺: m/z ≈ 239.

-

Common Fragments: A prominent fragment would be the loss of the benzyl group, leading to a peak at m/z = 91 (tropylium ion), and the corresponding fragment for the remaining oxindole radical cation.

Crystallographic Insights

While a specific crystal structure for this compound is not publicly available, analysis of related oxindole structures reveals common packing motifs. Intermolecular hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor is a dominant force, often leading to the formation of dimers or extended chains in the solid state. Aromatic π-π stacking between the indole and benzyl rings is also expected to play a significant role in the crystal lattice.

Experimental Methodologies for Physical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following section details self-validating workflows for key physical property measurements.

Workflow for Physical Property Determination

The logical flow for characterizing a new batch of a compound like 6-Benzyloxy-1,3-dihydro-indol-2-one follows a set path to ensure identity, purity, and physical consistency.

Caption: General workflow for physical characterization.

Protocol: Melting Point Determination (Capillary Method)

Causality: This method relies on the principle that a pure crystalline solid has a distinct, sharp melting point range. Impurities depress and broaden this range. This protocol provides a reliable first assessment of purity.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be ≤ 2 °C.

Protocol: Characterization by IR Spectroscopy (KBr Pellet)

Causality: This solid-state method provides a vibrational "fingerprint" of the molecule, confirming the presence of key functional groups. The KBr matrix is transparent to IR radiation in the typical analysis range.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Analysis: Identify characteristic absorption bands and compare them to the expected frequencies for the compound's functional groups.

Safety, Handling, and Storage

As a research chemical, 6-Benzyloxy-1,3-dihydro-indol-2-one should be handled with appropriate care.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation[3].

-

Toxicity: Specific toxicological data is not available. It should be treated as a potentially hazardous substance. Avoid contact with skin and eyes.

Conclusion

6-Benzyloxy-1,3-dihydro-indol-2-one is a structurally significant derivative of the 2-oxindole scaffold. This guide has established its core physical identifiers (MW: 239.27 g/mol , Formula: C₁₅H₁₃NO₂) and detailed the expected spectroscopic signatures that define its molecular structure. While experimental data on properties such as melting point and solubility are sparse, the provided analytical frameworks and standardized protocols offer a robust approach for any researcher to perform a comprehensive physical characterization. This foundational data is critical for ensuring the quality, purity, and consistency of the material, thereby enabling its successful application in further scientific endeavors.

References

-

XiXisys. (n.d.). GHS rev.9 SDS for CAS 458526-08-4. Retrieved from [Link]

-

Molbase. (2024). Cas no 7699-19-6 (6-Methoxy-1,3-dihydroindol-2-one). Retrieved from [Link]

-

LookChem. (n.d.). CAS NO. 458526-08-4 | 6-BENZYLOXY-1,3-DIHYDRO-INDOL-2-ONE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the N-1 Derivatization of 6-Benzyloxy-1,3-dihydro-indol-2-one

Abstract

The 6-benzyloxy-1,3-dihydro-indol-2-one, commonly known as 6-benzyloxyoxindole, is a pivotal scaffold in medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile intermediate for a wide array of biologically active molecules, including potent kinase inhibitors. Functionalization at the N-1 position of the oxindole core is a primary strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the core chemical principles and field-proven methodologies for the N-1 derivatization of this key intermediate. We will explore the causality behind experimental choices, present detailed and validated protocols, and offer insights into troubleshooting common synthetic challenges.

Introduction: The Strategic Importance of the 6-Benzyloxyoxindole Core

The oxindole skeleton is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals.[1] Several drug candidates incorporating N-substituted oxindoles have advanced into clinical trials for a range of diseases.[2] The 6-benzyloxy substituent serves two critical functions: it acts as a stable protecting group for the phenol, which can be readily removed in later synthetic steps, and it provides a synthetic handle for further modifications. Derivatization at the lactam nitrogen (N-1) is a cornerstone of library synthesis and lead optimization, as it directly influences the spatial orientation and electronic nature of substituents projecting from the core.

This guide will focus on three principal classes of N-1 derivatization:

-

N-Alkylation: Introduction of alkyl, benzyl, or other sp³-hybridized carbon fragments.

-

N-Arylation: Formation of a bond between the N-1 position and an aromatic or heteroaromatic ring.

-

N-Acylation: Attachment of carbonyl-containing moieties.

Core Chemistry: Activating the N-1 Position

The key to successful N-1 derivatization lies in understanding and exploiting the acidity of the N-H proton of the lactam. The pKa of the oxindole N-H proton in DMSO is approximately 19.9, making it significantly more acidic than a simple acyclic amide but not acidic enough to be deprotonated by weak bases.[3]

dot graph "Acidity_and_Deprotonation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Figure 1: Deprotonation equilibrium of the oxindole core.

To achieve efficient derivatization, the N-H proton must be removed by a suitable base to generate the corresponding nucleophilic anion. The fundamental principle for selecting a base is that the conjugate acid of the chosen base must have a higher pKa than the oxindole itself, ensuring the equilibrium lies in favor of the deprotonated species.[4]

Causality in Base Selection

The choice of base is not arbitrary and has significant implications for reaction success, yield, and purity.

| Base | pKa (Conj. Acid in DMSO) | Typical Solvent | Key Considerations & Rationale |

| NaH (Sodium Hydride) | ~36 (H₂) | DMF, THF | Expertise: An inexpensive, strong, non-nucleophilic base. The reaction is irreversible as H₂ gas evolves, driving the deprotonation to completion. Trustworthiness: Requires careful handling due to its pyrophoric nature and moisture sensitivity. Often used for complete and rapid deprotonation.[5] |

| K₂CO₃ (Potassium Carbonate) | ~10.3 (HCO₃⁻ in H₂O) | DMF, Acetonitrile | Expertise: A milder, safer, and cost-effective base. Suitable for reactions with more reactive electrophiles (e.g., benzyl halides, alkyl iodides). The reaction is an equilibrium, but can be driven forward by Le Châtelier's principle.[2][6] |

| Cs₂CO₃ (Cesium Carbonate) | ~10.3 (HCO₃⁻ in H₂O) | DMF, Dioxane | Expertise: More soluble in organic solvents than K₂CO₃, leading to faster reaction rates due to the "cesium effect," which generates a more 'naked' and reactive anion. Often the base of choice for challenging alkylations and arylations.[7][8] |

| KOtBu (Potassium tert-butoxide) | ~32.2 (t-BuOH) | THF, Dioxane | Expertise: A very strong, sterically hindered base. Excellent for generating the anion quickly at low temperatures. Its bulkiness can sometimes prevent side reactions. Commonly used in cross-coupling reactions.[9] |

| LiHMDS (Lithium Hexamethyldisilazide) | ~26 (HMDS) | THF | Expertise: A strong, non-nucleophilic, and highly soluble base. Often used when other bases fail or cause side reactions like ester saponification. Generates a soluble lithium salt.[10] |

Synthetic Strategies for N-1 Derivatization

N-Alkylation Reactions

N-alkylation is the most common modification, typically proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

dot graph "N_Alkylation_Workflow" { layout=dot; rankdir=LR; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

} dot Figure 2: General workflow for N-Alkylation of 6-benzyloxyoxindole.

Causality Behind Experimental Choices:

-

Electrophile Reactivity: The reactivity order for alkyl halides is I > Br > Cl. Alkyl iodides are the most reactive but also more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability.[2] Using a catalyst like potassium iodide (KI) with an alkyl bromide can enhance reactivity via an in situ Finkelstein reaction.[2]

-

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal. They effectively solvate the cation (e.g., Na⁺, K⁺) from the base, leaving the oxindole anion more exposed and nucleophilic. They do not possess acidic protons that could quench the anion.[5]

-

Temperature: Reactions are often gently heated (e.g., 60 °C) to increase the reaction rate, but excessive heat can lead to side reactions or decomposition.[2] Room temperature reactions are feasible but may require longer times.

Protocol 1: General Procedure for N-Benzylation

Objective: To synthesize 1-benzyl-6-benzyloxy-1,3-dihydro-indol-2-one.

Self-Validating System: This protocol is validated by monitoring the consumption of the starting material and the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate. The final product is validated by NMR and Mass Spectrometry to confirm the structure and purity.

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-benzyloxy-1,3-dihydro-indol-2-one (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration).

-

Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes. The solution may change color, indicating anion formation.

-

Addition of Electrophile: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.[2]

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Arylation Reactions

Forming a C(aryl)-N bond typically requires transition-metal catalysis, most commonly through Buchwald-Hartwig amination (Palladium-catalyzed) or Ullmann condensation (Copper-catalyzed).[9][11] These methods have revolutionized the synthesis of N-aryl heterocycles.

dot graph "Buchwald_Hartwig_Cycle" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Figure 3: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligand (e.g., XantPhos, BINAP), and base are intricately linked and must be optimized for each substrate.[11][12] Sterically hindered phosphine ligands are crucial for promoting the key reductive elimination step that forms the C-N bond.[13]

-

Base: A strong, non-nucleophilic base like KOtBu or Cs₂CO₃ is required to deprotonate the oxindole and prevent coordination to the metal center in a way that would inhibit catalysis.[9]

-

Solvent: Anhydrous, non-coordinating, high-boiling solvents like toluene or dioxane are typically used to allow the reaction to be heated without decomposition of the catalyst or reagents.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

Objective: To synthesize 1-(4-methoxyphenyl)-6-benzyloxy-1,3-dihydro-indol-2-one.

Self-Validating System: The reaction is monitored by LC-MS to track the consumption of starting materials and the formation of the desired product mass. The final product is validated by NMR and High-Resolution Mass Spectrometry (HRMS).

Methodology:

-

Preparation: To a flame-dried Schlenk tube, add 6-benzyloxy-1,3-dihydro-indol-2-one (1.0 eq), 1-bromo-4-methoxybenzene (1.2 eq), potassium tert-butoxide (KOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

-

Inerting: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

-

Solvation: Add anhydrous toluene via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor progress by LC-MS. The reaction is often complete in 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

N-Acylation Reactions

N-acylation involves reacting the oxindole with an activated acyl source, such as an acyl chloride or anhydride. This reaction is typically faster and requires milder conditions than N-alkylation or N-arylation.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides are highly reactive and are often used for efficient acylation. Anhydrides are also effective. Using less reactive sources like esters requires stronger bases and harsher conditions.[10]

-

Base: A mild organic base like triethylamine (TEA) or pyridine is often sufficient. These bases act as both a proton scavenger for the HCl generated and can serve as a nucleophilic catalyst. For less reactive substrates, a stronger base like sodium hydride may be employed.[14]

Protocol 3: General Procedure for N-Acylation

Objective: To synthesize 1-acetyl-6-benzyloxy-1,3-dihydro-indol-2-one.

Methodology:

-

Preparation: To a round-bottom flask, add 6-benzyloxy-1,3-dihydro-indol-2-one (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) or THF.

-

Base Addition: Add triethylamine (TEA, 1.5 eq).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The product is often pure enough after workup, but can be further purified by chromatography if necessary.

The Role of the 6-Benzyloxy Protecting Group

The benzyl ether is a robust protecting group, stable to the basic and many catalytic conditions described above.[15] Its primary advantage is its susceptibility to cleavage under mild, neutral conditions via catalytic hydrogenolysis.[16][17]

-

Stability: Stable to strong bases (NaH, KOtBu), organometallics, and most oxidizing/reducing agents that are not specific for benzyl group cleavage.[15]

-

Deprotection: The most common method is catalytic hydrogenolysis (H₂, Pd/C) in a solvent like ethanol, methanol, or ethyl acetate. This cleanly yields the 6-hydroxyoxindole and toluene as a byproduct.[16] This orthogonality is crucial in multi-step syntheses.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion (N-Alkylation) | 1. Ineffective deprotonation (base too weak or degraded).2. Electrophile is unreactive.3. Insufficient temperature or time. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure base is fresh and handled under inert conditions.2. Switch to a more reactive electrophile (e.g., R-Br to R-I). Add a catalytic amount of KI. 3. Increase reaction temperature and/or extend reaction time. |

| Side Product Formation (e.g., O-Alkylation) | The oxindole anion is ambident, with negative charge density on both N and O. O-alkylation is thermodynamically disfavored but can occur under certain conditions. | Use polar aprotic solvents (DMF, DMSO) which favor N-alkylation. Using counterions like Li⁺ can sometimes favor O-alkylation, whereas K⁺ or Cs⁺ favor N-alkylation. |

| Low Yield (Buchwald-Hartwig) | 1. Catalyst deactivation (exposure to air/moisture).2. Incorrect ligand/base combination.3. Impure reagents. | 1. Ensure rigorous inert atmosphere techniques (use a glovebox or Schlenk line).2. Screen different phosphine ligands and bases.3. Purify starting materials and ensure solvents are anhydrous. |

| De-benzylation during reaction | If using a palladium catalyst, trace hydrogen (or a hydrogen transfer source) can cause premature cleavage of the benzyl ether protecting group. | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar, not H₂). Use high-purity reagents and solvents. |

Conclusion

The N-1 derivatization of 6-benzyloxy-1,3-dihydro-indol-2-one is a versatile and powerful strategy in modern drug discovery. A thorough understanding of the underlying chemical principles—particularly the acidity of the N-H bond and the appropriate choice of base, solvent, and electrophile or catalyst system—is paramount to achieving successful and reproducible outcomes. By employing the robust protocols for N-alkylation, N-arylation, and N-acylation detailed in this guide, researchers can efficiently generate diverse libraries of compounds for biological screening and accelerate the development of novel therapeutics.

References

- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.

- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Thien, N. D., et al. (2025).

-

MDPI. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Oxindoles. Request PDF. Retrieved from [Link]

-

MDPI. (2018). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 23(1), 123. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation – an access to 3-alkylideneoxindoles. Organic & Biomolecular Chemistry, 19(34), 7435-7445. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

-

MDPI. (2023). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles.... RSC Advances, 13(19), 12833-12838. Retrieved from [Link]

-

PubMed Central. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Scientific Reports, 8, 1794. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]

-

ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

- 1. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

- 6. Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2 H -pyran-3,4′- ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00510K [pubs.rsc.org]

- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation – an access to 3-alkylideneoxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzyl Ethers [organic-chemistry.org]

A Senior Application Scientist's Guide to the Strategic Derivatization of 6-Benzyloxy-1,3-dihydro-indol-2-one at the C-3 Position

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Oxindole Core and the Strategic Imperative of C-3 Functionalization

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents.[1][2] Its inherent biological activity and synthetic tractability make it a cornerstone of modern drug discovery programs. The 3,3-disubstituted oxindole framework, in particular, is found in a wide array of bioactive molecules with potent antitumor, antimicrobial, and anti-inflammatory properties.[1][3]

Within this framework, 6-Benzyloxy-1,3-dihydro-indol-2-one serves as a particularly valuable starting material. The benzyloxy group at the C-6 position not only modulates the electronic properties of the aromatic ring but also offers a handle for further modification or deprotection at a later synthetic stage. However, the true synthetic and therapeutic potential of this molecule is unlocked through strategic functionalization at the C-3 position. This position is a gateway to creating vast structural diversity and, critically, to establishing complex quaternary stereocenters, a feature highly sought after in the design of potent and selective therapeutics.[4][5]

The methylene protons at the C-3 position are activated by the adjacent lactam carbonyl, rendering them acidic and amenable to deprotonation. The resulting enolate is a potent nucleophile, serving as the key reactive intermediate for a host of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the primary synthetic strategies for derivatizing this scaffold at the C-3 position, grounded in mechanistic understanding and field-proven protocols.

The Cornerstone of Reactivity: Aldol Condensation for C-3 Alkenylation

The Aldol condensation is a fundamental and robust method for forging new carbon-carbon bonds. In the context of 6-benzyloxyoxindole, it provides a direct pathway to 3-substituted-3-hydroxyoxindoles, which can be readily dehydrated to form 3-alkylideneoxindoles—a crucial class of intermediates and bioactive compounds in their own right.[3][6]

Mechanistic Rationale & Experimental Causality

The reaction proceeds via a base-catalyzed mechanism, often a Claisen-Schmidt condensation when an aromatic aldehyde is used.[7] The base (e.g., piperidine, NaOH, KOH) abstracts an acidic proton from the C-3 position to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The choice of base and solvent is critical; alcoholic solvents are typically used to facilitate solubility and proton transfer. The subsequent dehydration step is often spontaneous or can be promoted by acid or heat, driven by the formation of a conjugated system.[8]

Caption: Aldol Condensation and Dehydration Workflow.

Protocol: Synthesis of 3-Benzylidene-6-benzyloxy-1,3-dihydro-indol-2-one

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-benzyloxy-1,3-dihydro-indol-2-one (1.0 eq) and benzaldehyde (1.1 eq) in 30 mL of absolute ethanol.

-

Catalyst Addition: Add piperidine (0.2 eq) to the solution with magnetic stirring.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

| Aldehyde/Ketone | Base | Solvent | Typical Yield |

| Benzaldehyde | Piperidine | Ethanol | 85-95% |

| 4-Chlorobenzaldehyde | NaOH (aq) | Methanol | 80-90% |

| Cyclohexanone | KOH | Ethanol | 70-80% |

| 4-Nitrobenzaldehyde | Pyrrolidine | Dioxane | 88-96% |

| Table 1. Representative Aldol Condensation Reactions. |

The Three-Component Marvel: The Mannich Reaction

The Mannich reaction is a powerful tool for aminomethylation, introducing a nitrogen-containing functional group at the C-3 position in a single, atom-economical step.[9] This reaction is invaluable for creating compounds with improved solubility and providing a synthetic handle for further diversification.

Mechanistic Rationale & Experimental Causality

This three-component reaction involves the oxindole, a non-enolizable aldehyde (typically formaldehyde), and a secondary amine. The reaction initiates with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the amine and formaldehyde. The oxindole, acting as the nucleophile (often as its enol or enolate form), attacks this iminium ion to forge the new C-C bond, yielding the C-3 aminomethylated product.[9][10]

Caption: The Mannich Reaction Pathway.

Protocol: Synthesis of 6-Benzyloxy-3-((dimethylamino)methyl)-1,3-dihydro-indol-2-one

-

Reagent Preparation: In a flask, prepare a solution of dimethylamine (1.5 eq, 40% aqueous solution) and formaldehyde (1.5 eq, 37% aqueous solution) in 20 mL of ethanol. Stir for 30 minutes at room temperature.

-

Substrate Addition: Add 6-benzyloxy-1,3-dihydro-indol-2-one (1.0 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction to ambient temperature. Reduce the solvent volume under reduced pressure.

-

Isolation & Purification: Add distilled water to the residue and extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

| Amine | Aldehyde | Solvent | Typical Yield |

| Dimethylamine | Formaldehyde | Ethanol | 75-85% |

| Piperidine | Formaldehyde | Methanol | 80-90% |

| Morpholine | Formaldehyde | Ethanol | 78-88% |

| Table 2. Representative Mannich Reaction Conditions. |

Expanding Complexity: Michael (Conjugate) Addition

The Michael addition is a premier strategy for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor).[11] This reaction allows for the introduction of a wide variety of functionalized alkyl chains at the C-3 position, often serving as the first step in powerful cascade reactions to build complex polycyclic systems.[12][13]

Mechanistic Rationale & Experimental Causality

The reaction requires a base to generate the nucleophilic enolate from the 6-benzyloxyoxindole. This enolate then undergoes a 1,4-conjugate addition to the Michael acceptor. The resulting enolate intermediate is then protonated during work-up to yield the final product. The choice of base can range from mild (K₂CO₃) to strong (NaH), depending on the reactivity of the Michael acceptor.[11]

Caption: General Workflow for Michael Addition.

Protocol: Synthesis of Methyl 3-(6-(benzyloxy)-2-oxoindolin-3-yl)propanoate

-

Reaction Setup: To a solution of 6-benzyloxy-1,3-dihydro-indol-2-one (1.0 eq) in 25 mL of dry THF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Add methyl acrylate (1.2 eq) to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.

-

Work-up: Filter off the base and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude oil by silica gel column chromatography (Hexane:Ethyl Acetate gradient).

| Michael Acceptor | Base | Solvent | Typical Yield |

| Methyl Acrylate | K₂CO₃ | THF | 60-75% |

| Acrylonitrile | NaOEt | Ethanol | 65-80% |

| Phenyl vinyl sulfone | DBU | CH₂Cl₂ | 70-85% |

| Nitroethylene | TBAF | THF | 55-70% |

| Table 3. Common Michael Acceptors and Conditions. |

Forging Spirocycles: The Gateway to 3D Complexity

The construction of spirooxindoles, where the C-3 carbon is a shared center between the oxindole and another ring, represents a significant leap in molecular complexity and is a highly active area of research.[4][14] These rigid, three-dimensional structures often exhibit potent and specific biological activities.[2]

Mechanistic Rationale & Experimental Causality

One of the most elegant methods for spirocycle synthesis is the [3+2] cycloaddition reaction.[15] This involves the in situ generation of an azomethine ylide from the condensation of an isatin (the oxidized form of oxindole) and an amino acid (like proline or sarcosine). This 1,3-dipole then reacts with a dipolarophile (an alkene or alkyne) to form a five-membered spiro-pyrrolidine ring with high regio- and stereocontrol.[16] Microwave-assisted synthesis can significantly accelerate these reactions.[16]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP1003721B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases - Google Patents [patents.google.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 13. Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold | MDPI [mdpi.com]

- 15. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

CAS number and supplier information for 6-Benzyloxy-1,3-dihydro-indol-2-one

An In-Depth Technical Guide to 6-Benzyloxy-1,3-dihydro-indol-2-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Benzyloxy-1,3-dihydro-indol-2-one, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a plausible synthetic pathway with mechanistic insights, and explores its applications as a scaffold in the design of targeted therapeutics. Furthermore, essential safety, handling, and supplier information is provided for researchers and scientists. This guide is intended to be a valuable resource for professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Oxindole Scaffold

The 1,3-dihydro-indol-2-one, commonly known as the oxindole, represents a privileged heterocyclic scaffold in drug discovery. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal framework for designing molecules that can interact with high specificity at biological targets. Derivatives of the oxindole core are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antitubercular, and anticonvulsant properties.[1]

The subject of this guide, 6-Benzyloxy-1,3-dihydro-indol-2-one, incorporates a benzyloxy group at the 6-position of the oxindole ring. The introduction of this benzyloxy moiety is a strategic chemical modification. The benzyloxy group can serve multiple functions: it can act as a hydrogen bond acceptor, participate in pi-stacking interactions with aromatic residues in protein binding pockets, and influence the overall lipophilicity and metabolic stability of the molecule. Notably, the presence of a benzyloxy group on an indole-related structure has been shown to be critical for potent and selective inhibition of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[2][3] This suggests that 6-Benzyloxy-1,3-dihydro-indol-2-one is a promising starting material for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases and oncology, where kinase inhibition is a key therapeutic strategy.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Benzyloxy-1,3-dihydro-indol-2-one is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 458526-08-4 | [6] |

| Molecular Formula | C₁₅H₁₃NO₂ | [6] |

| Molecular Weight | 239.27 g/mol | [6] |

| Appearance | Light Brown Solid | |

| Purity | Typically ≥96% | |

| InChI Key | LSGNZVRONKFKTE-UHFFFAOYSA-N | |

| SMILES | O=C1NC2=CC(OCC3=CC=CC=C3)=CC=C2C1 | [7] |

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of substituted oxindoles, a common and effective strategy involves the cyclization of an appropriately substituted 2-chloro-N-phenylacetamide derivative. The following proposed synthesis for 6-Benzyloxy-1,3-dihydro-indol-2-one is based on established synthetic transformations in organic chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 6-Benzyloxy-1,3-dihydro-indol-2-one.

Detailed Experimental Protocol (Hypothetical)

-

Nitration of 4-Benzyloxylaniline: To a cooled solution (0 °C) of 4-benzyloxylaniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 2-3 hours and then poured onto ice. The resulting precipitate of 4-benzyloxy-2-nitroaniline is filtered, washed with water, and dried.

-

Sandmeyer Reaction: The 4-benzyloxy-2-nitroaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The product, 1-benzyloxy-2-chloro-4-nitrobenzene, is isolated by extraction.

-

Reduction of the Nitro Group: The nitro group of 1-benzyloxy-2-chloro-4-nitrobenzene is reduced to an amine using a standard reducing agent such as iron powder in acidic medium or catalytic hydrogenation (H₂ over Palladium on carbon). This yields 4-benzyloxy-2-chloroaniline.

-

Acylation of the Amine: The 4-benzyloxy-2-chloroaniline is acylated with chloroacetyl chloride in the presence of a base like pyridine to form N-(4-benzyloxy-2-chlorophenyl)-2-chloroacetamide.

-

Intramolecular Friedel-Crafts Alkylation: The final cyclization step is achieved by treating N-(4-benzyloxy-2-chlorophenyl)-2-chloroacetamide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This promotes an intramolecular Friedel-Crafts alkylation, where the electron-rich aromatic ring attacks the electrophilic carbon of the chloroacetyl group, leading to the formation of the five-membered ring of the oxindole core and yielding the final product, 6-Benzyloxy-1,3-dihydro-indol-2-one.

Applications in Research and Drug Development

The structural features of 6-Benzyloxy-1,3-dihydro-indol-2-one make it an attractive starting point for the synthesis of a variety of biologically active molecules.

Intermediate for Kinase Inhibitors